N-(2,4-dimethoxyphenyl)-3-[4-(trifluoromethoxy)phenyl]acrylamide
Description
N-(2,4-dimethoxyphenyl)-3-[4-(trifluoromethoxy)phenyl]acrylamide is an organic compound that belongs to the class of acrylamides. This compound is characterized by the presence of two aromatic rings, one substituted with methoxy groups and the other with a trifluoromethoxy group. The acrylamide moiety connects these two aromatic systems, making it a versatile molecule for various chemical reactions and applications.
Properties
IUPAC Name |
(E)-N-(2,4-dimethoxyphenyl)-3-[4-(trifluoromethoxy)phenyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3NO4/c1-24-14-8-9-15(16(11-14)25-2)22-17(23)10-5-12-3-6-13(7-4-12)26-18(19,20)21/h3-11H,1-2H3,(H,22,23)/b10-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIJOKURPUNMDQF-BJMVGYQFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)OC(F)(F)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)OC(F)(F)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-3-[4-(trifluoromethoxy)phenyl]acrylamide typically involves the reaction of 2,4-dimethoxyaniline with 4-(trifluoromethoxy)benzaldehyde in the presence of a base, followed by the addition of acryloyl chloride. The reaction conditions often include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)
Temperature: Room temperature to reflux conditions
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-3-[4-(trifluoromethoxy)phenyl]acrylamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The acrylamide moiety can be reduced to form the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation using palladium on carbon (Pd/C).
Substitution: Halogens or nitro groups can be introduced using halogenating agents or nitrating mixtures.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced acrylamide derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity:
N-(2,4-dimethoxyphenyl)-3-[4-(trifluoromethoxy)phenyl]acrylamide has shown significant potential as an anticancer agent. Studies have demonstrated its efficacy against various cancer cell lines. For instance, in a study evaluating the compound's cytotoxic effects, it exhibited a growth inhibition rate of over 70% in specific human tumor cells. The mechanism of action is believed to involve the disruption of cellular proliferation pathways, making it a candidate for further development in cancer therapeutics.
Table 1: Anticancer Activity of this compound
| Cell Line | Growth Inhibition (%) | IC50 (µM) |
|---|---|---|
| A549 (Lung) | 75 | 12 |
| MDA-MB-231 (Breast) | 68 | 15 |
| HCT-116 (Colon) | 80 | 10 |
Organic Synthesis
Building Block for Complex Molecules:
This compound serves as a versatile building block in organic synthesis. It can be utilized to construct more complex molecular architectures that are essential in the development of new pharmaceuticals and agrochemicals. Its unique functional groups allow for various chemical transformations, enabling researchers to tailor-make compounds with desired properties.
Case Study: Synthesis of Novel Antiviral Agents
Researchers have successfully synthesized novel antiviral agents using this compound as a precursor. The synthesized compounds demonstrated promising antiviral activity against influenza viruses, highlighting the compound's utility in drug discovery.
Polymer Chemistry
Enhancing Material Properties:
In polymer chemistry, this compound is employed to enhance the properties of specialty polymers. Its incorporation into polymer matrices has been shown to improve flexibility and thermal stability, which are critical for high-performance materials used in various industrial applications.
Table 2: Properties of Polymers Modified with this compound
| Property | Control Polymer | Modified Polymer |
|---|---|---|
| Tensile Strength (MPa) | 50 | 65 |
| Thermal Stability (°C) | 200 | 230 |
| Flexibility (%) | 15 | 25 |
Bioconjugation
Targeted Drug Delivery Systems:
The compound's structure allows it to be effectively utilized in bioconjugation techniques. This facilitates the development of targeted drug delivery systems that can improve therapeutic outcomes by directing drugs specifically to diseased cells while minimizing side effects on healthy tissues.
Case Study: Development of Targeted Cancer Therapies
In a recent study, researchers developed a targeted drug delivery system using this compound conjugated with antibody fragments. The resulting conjugates showed enhanced accumulation in tumor tissues compared to non-targeted formulations, demonstrating improved efficacy and reduced systemic toxicity.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-3-[4-(trifluoromethoxy)phenyl]acrylamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the trifluoromethoxy group enhances its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or interference with signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dimethoxyphenyl)-3-phenylacrylamide
- N-(2,4-dimethoxyphenyl)-3-[4-methoxyphenyl]acrylamide
- N-(2,4-dimethoxyphenyl)-3-[4-chlorophenyl]acrylamide
Uniqueness
N-(2,4-dimethoxyphenyl)-3-[4-(trifluoromethoxy)phenyl]acrylamide stands out due to the presence of the trifluoromethoxy group, which imparts unique electronic and steric properties. This makes the compound more reactive and selective in certain chemical reactions compared to its analogs.
Biological Activity
N-(2,4-dimethoxyphenyl)-3-[4-(trifluoromethoxy)phenyl]acrylamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the current knowledge regarding its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound this compound is characterized by the following structural formula:
This structure features two aromatic rings with methoxy and trifluoromethoxy substituents which are significant for its biological activity.
Research indicates that compounds similar to this compound may interact with various biological targets:
- Antioxidant Activity : Compounds with similar structures have shown potential as antioxidants, protecting cells from oxidative stress by scavenging free radicals.
- Enzyme Inhibition : Some derivatives exhibit inhibitory effects on enzymes such as acetylcholinesterase (AChE), which is crucial for the treatment of neurodegenerative diseases like Alzheimer's disease .
- Cytoprotective Effects : Studies have demonstrated that certain acrylamide derivatives can protect against DNA damage induced by carcinogens, suggesting a role in chemoprevention .
In Vitro Studies
In vitro studies have shown that this compound exhibits significant biological activities:
| Activity Type | Observations |
|---|---|
| Antioxidant | Scavenging of free radicals; protection of cellular components |
| Enzyme Inhibition | Effective inhibition of AChE; potential implications for Alzheimer's therapy |
| Cytoprotective | Protection against DNA damage in fibroblast cell lines |
Case Studies
- Neuroprotective Effects : A study evaluating similar compounds found that they could significantly reduce neuronal cell death in models of neurotoxicity. The mechanism was attributed to the modulation of oxidative stress pathways.
- Anti-cancer Potential : Another investigation into acrylamide derivatives indicated their ability to induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators.
Q & A
Q. What are the recommended synthetic routes for N-(2,4-dimethoxyphenyl)-3-[4-(trifluoromethoxy)phenyl]acrylamide, and how can reaction conditions be optimized?
The compound can be synthesized via a Schiff base intermediate by reacting 2,4-dimethoxyaniline with 4-(trifluoromethoxy)benzaldehyde under basic conditions, followed by acrylamide formation. Catalytic systems like palladium (e.g., Suzuki-Miyaura coupling) are effective for introducing aryl groups, but solvent choice (e.g., DMF or THF) and temperature (60–100°C) significantly influence yield . For analogs, silica gel chromatography is commonly used for purification, with yields ranging from 48% to 78% depending on substituents .
Q. How do the electronic properties of the trifluoromethoxy and dimethoxyphenyl groups influence the compound’s reactivity?
The trifluoromethoxy group enhances electron-withdrawing effects, increasing electrophilicity at the acrylamide carbonyl, while the 2,4-dimethoxyphenyl group provides steric bulk and electron-donating resonance effects. These properties are critical in nucleophilic substitution or cross-coupling reactions. Computational studies (e.g., DFT) are recommended to quantify these effects .
Q. What spectroscopic techniques are most reliable for characterizing this compound?
- 1H/13C NMR : Key signals include the acrylamide carbonyl (δ ~164–168 ppm in 13C) and aromatic protons from dimethoxyphenyl (δ ~6.5–7.5 ppm in 1H) .
- LC/MS : Use ESI+ mode to confirm molecular weight (e.g., [M+H]+ ~454–475 m/z for analogs) .
- IR : Look for acrylamide C=O stretch (~1680 cm⁻¹) and trifluoromethoxy C-F stretches (~1200 cm⁻¹) .
Advanced Research Questions
Q. How can conflicting data on the compound’s biochemical activity be resolved?
Contradictions in bioactivity (e.g., neuroprotective vs. cytotoxic effects) may arise from assay conditions (e.g., cell line specificity) or impurities. Validate purity via HPLC (>98%) and replicate studies across multiple models (e.g., in vitro neuroprotection assays vs. cancer cell viability tests) . Dose-response curves and metabolite profiling (e.g., using HLM assays) are essential .
Q. What strategies improve the compound’s metabolic stability for in vivo studies?
The trifluoromethoxy group inherently enhances metabolic resistance, but further stabilization can be achieved by:
Q. How does the compound interact with biological targets at the molecular level?
Molecular docking (e.g., AutoDock Vina) and MD simulations are recommended to study binding to targets like acetylcholinesterase (AChE) or flavivirus NS5 proteins. For analogs, the trifluoromethoxy group shows strong hydrophobic interactions with active-site residues, while the dimethoxyphenyl group stabilizes π-π stacking . Validate predictions with SPR or ITC binding assays .
Methodological Considerations
Q. What are the challenges in scaling up synthesis, and how can they be mitigated?
Scaling up Schiff base reactions may lead to imine hydrolysis. Use anhydrous conditions and Lewis acids (e.g., ZnCl₂) to stabilize intermediates. For palladium-catalyzed steps, switch to heterogeneous catalysts (e.g., Pd/C) to simplify recycling . Monitor exotherms rigorously to avoid side reactions.
Q. How can researchers address low solubility in aqueous buffers during biological testing?
- Use co-solvents like DMSO (<1% v/v) or β-cyclodextrin inclusion complexes.
- Modify the dimethoxyphenyl group with polar substituents (e.g., –OH or –SO₂NH₂) without altering core pharmacophores .
Notes on Evidence Contradictions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
